molecular formula C25H20ClN5O3 B2594444 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950286-56-3

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2594444
CAS No.: 950286-56-3
M. Wt: 473.92
InChI Key: AZJDUJMESQPXRK-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoxazole ring, a triazole ring, and multiple aromatic substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often formed via a “click chemistry” approach, involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole and triazole intermediates with the appropriate chlorophenyl and ethoxyphenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s interactions with biological macromolecules are of interest. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutics.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

The uniqueness of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c1-3-33-20-11-8-18(9-12-20)27-25(32)23-15(2)31(30-28-23)19-10-13-22-21(14-19)24(34-29-22)16-4-6-17(26)7-5-16/h4-14H,3H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJDUJMESQPXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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